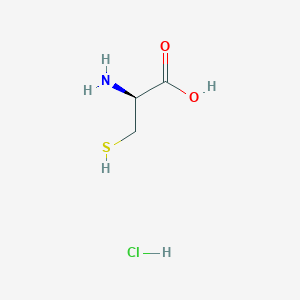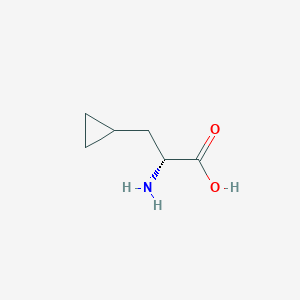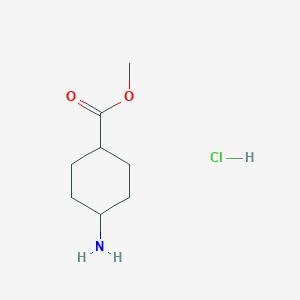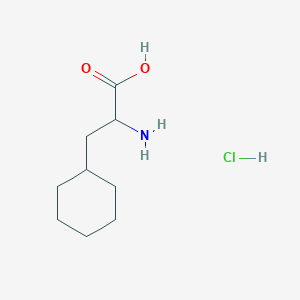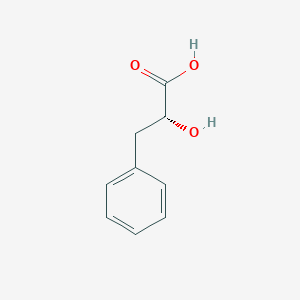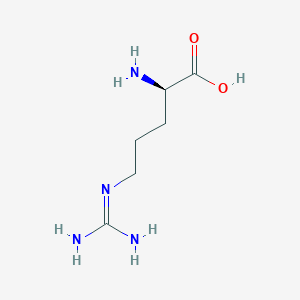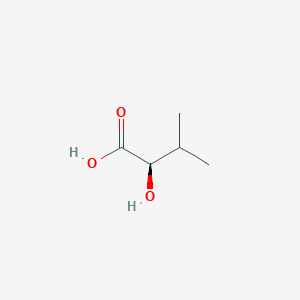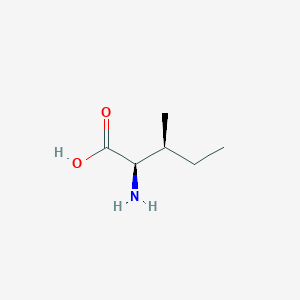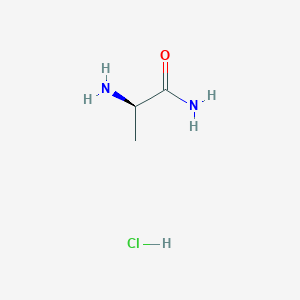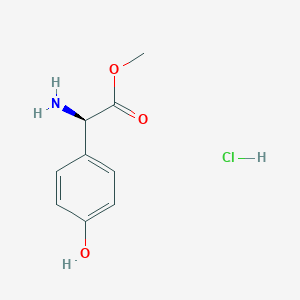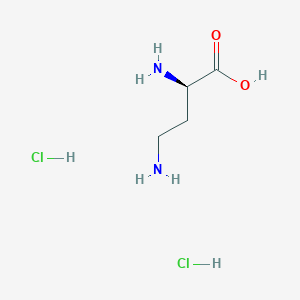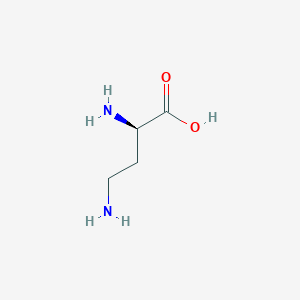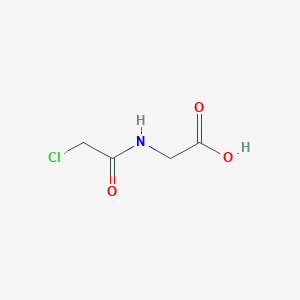
N-Chloroacetylglycine
描述
N-Chloroacetylglycine is an organic compound with the molecular formula C4H6ClNO3. It is a derivative of glycine, where the amino group is substituted with a chloroacetyl group. This compound is known for its white solid or crystalline appearance .
准备方法
Synthetic Routes and Reaction Conditions
N-Chloroacetylglycine can be synthesized through the reaction of glycine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a two-phase system consisting of water and diethyl ether. The chloroacetyl chloride is added dropwise to the glycine solution at 0°C, and the mixture is stirred at this temperature for 30 minutes, followed by stirring at room temperature for an additional hour. The product is then extracted and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above, with potential optimizations for scale-up, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N-Chloroacetylglycine primarily undergoes substitution reactions due to the presence of the chloroacetyl group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom in the chloroacetyl group.
Hydrolysis Reactions: Acidic or basic conditions can lead to the hydrolysis of the chloroacetyl group, resulting in the formation of glycine and chloroacetic acid.
Major Products Formed
Substitution Reactions: The major products are derivatives of glycine where the chloroacetyl group is replaced by the nucleophile.
Hydrolysis Reactions: The major products are glycine and chloroacetic acid.
科学研究应用
N-Chloroacetylglycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including peptides and polypeptides.
Biology: It serves as a building block in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of N-Chloroacetylglycine involves its ability to act as an acylating agent. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the modification of these biomolecules. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
相似化合物的比较
Similar Compounds
N-Acetylglycine: Similar to N-Chloroacetylglycine but with an acetyl group instead of a chloroacetyl group.
N-Formylglycine: Contains a formyl group instead of a chloroacetyl group.
N-Benzoylglycine: Contains a benzoyl group instead of a chloroacetyl group.
Uniqueness
This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other acylated glycine derivatives. This reactivity makes it particularly useful in substitution reactions and as an acylating agent in biochemical studies .
属性
IUPAC Name |
2-[(2-chloroacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDTUYIGYMNERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283545 | |
| Record name | N-Chloroacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-96-6 | |
| Record name | 6319-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Chloroacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation explored in this research paper?
A1: The research investigates the reaction of N-Chloroacetylglycine ethyl ester with various hydrazines. [] This reaction leads to the formation of piperazine-2,5-dione derivatives, which are cyclic compounds with potential biological activities. The study explores how different substituents on the hydrazine molecule influence the reaction outcome and the properties of the resulting piperazine-2,5-diones.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


